2-Methyl-3-phenylbutane-2-peroxol
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Overview
Description
2-Methyl-3-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-3-phenylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-3-phenylbutanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently undergoes rearrangement to form the desired peroxide compound. The reaction conditions often include:
Temperature: 0-25°C
Catalyst: Sulfuric acid or another strong acid
Solvent: Acetone or another suitable organic solvent
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylbutane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxide group can yield alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of functionalized derivatives with various substituents.
Scientific Research Applications
2-Methyl-3-phenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon peroxide cleavage.
Industry: Utilized in polymerization reactions and as a curing agent for resins and elastomers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylbutane-2-peroxol involves the cleavage of the peroxide bond (-O-O-), leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxy radicals (RO•). These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylbutane-2-ol: An alcohol derivative with similar structural features but lacking the peroxide group.
Benzoyl peroxide: A widely used organic peroxide with similar reactivity but different structural characteristics.
Cumene hydroperoxide: Another organic peroxide with comparable applications in oxidation reactions.
Uniqueness
2-Methyl-3-phenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides
Properties
CAS No. |
79889-15-9 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3-hydroperoxy-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H16O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChI Key |
DCMHDMKKVILMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)OO |
Origin of Product |
United States |
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